4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate
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Description
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate is a chemical compound with the molecular formula C24H19NO7 and a molecular weight of 433.416 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H19NO7. It likely contains an acryloyl group attached to a phenyl ring, which is further connected to a nitrobenzenecarboxylate group via an ester linkage. The presence of the dimethoxyphenyl group suggests the existence of two methoxy (OCH3) substituents on the phenyl ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 433.416 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
UV Cross-Linkable Polymers Based on Triazine
Research by Suresh et al. (2016) focused on synthesizing UV cross-linkable polymers using triazine derivatives, which were further characterized and studied for their photocrosslinking properties. The polymers showed enhanced thermal stability and significant photocrosslinking rates, suggesting potential applications in materials science, especially for creating stable polymeric materials with specific UV response characteristics (Suresh et al., 2016).
Arylation of Uracil Derivatives
Gondela and Walczak (2006) explored the synthesis of nitrophenyl- and dinitrophenyl-uracil derivatives through direct arylation, presenting a method that could be relevant for the synthesis or modification of complex organic molecules, including pharmaceuticals and research chemicals. This work may provide a foundation for further chemical synthesis involving nitrobenzene derivatives (Gondela & Walczak, 2006).
Catalytic Reduction of Nitrobenzene
Mooibroek et al. (2012) studied the catalytic reduction of nitrobenzene using palladium compounds, which could be indirectly relevant to understanding the chemical reactivity and potential catalytic applications of nitrobenzene derivatives in reducing environments (Mooibroek et al., 2012).
Spectroscopic and Thermal Properties of Azo-Ester Compounds
Kocaokutgen et al. (2005) characterized novel azo-ester dyes, which included structural analysis through various spectroscopic techniques and thermal behavior studies. This research highlights the importance of detailed molecular characterization in developing new compounds for specific applications, such as dyes and sensors (Kocaokutgen et al., 2005).
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7/c1-30-21-12-8-17(23(15-21)31-2)9-13-22(26)16-6-10-20(11-7-16)32-24(27)18-4-3-5-19(14-18)25(28)29/h3-15H,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQCAYQHNLYEC-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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